![molecular formula C4H10N2O3 B563865 Nitrosobis(2-hydroxyethyl)amine-d8 CAS No. 1173019-53-8](/img/structure/B563865.png)
Nitrosobis(2-hydroxyethyl)amine-d8
Overview
Description
Nitrosobis(2-hydroxyethyl)amine-d8 (NHEA-d8) is an isotopically labeled, stable nitroso compound that has been used in scientific research for a variety of applications. It is a derivative of 2-hydroxyethylamine, and has been used for studies of the mechanisms of nitrosative stress and nitrosative signaling in biological systems. It is also used as a nitrosating agent in biochemistry and molecular biology.
Scientific Research Applications
Nitrosative Stress Studies
Nitrosobis(2-hydroxyethyl)amine-d8 is a stable, isotopically labeled nitroso compound that is invaluable in studying nitrosative stress within biological systems . This stress occurs when there is an excess of reactive nitrogen species, leading to cellular damage. The compound’s isotopic labeling allows for precise tracking in biochemical pathways.
Nitrosative Signaling Research
This compound also plays a crucial role in researching nitrosative signaling . Nitrosative signaling is a process where nitrogen oxides act as signaling molecules, modulating various physiological processes. The deuterated form of this compound provides a non-radioactive method to study these pathways.
Carcinogenicity Analysis
As a deuterated chemical of a potent liver carcinogen, Nitrosobis(2-hydroxyethyl)amine-d8 serves as a model substance in carcinogenicity studies . Researchers can investigate the metabolic pathways and mutagenic effects of nitrosamines on the liver.
Nitrosating Agent in Biochemistry
In biochemistry, it functions as a nitrosating agent . It can react with nitric oxide to generate nitrosamines, which are key in understanding protein modifications and interactions with cellular components.
Molecular Biology Applications
Nitrosobis(2-hydroxyethyl)amine-d8 is used in molecular biology to study DNA and RNA interactions with nitrosamines . These interactions can influence gene expression and are significant in understanding genetic regulation and expression patterns.
Analytical Method Development
This compound is utilized in analytical method development and validation, particularly in the context of Quality Control (QC) for pharmaceuticals . It helps in establishing accurate and reliable analytical methods for detecting nitrosamines in drugs.
Environmental Toxicology
In environmental toxicology, Nitrosobis(2-hydroxyethyl)amine-d8 can be employed to assess the environmental impact of nitrosamines . Its stable isotopic label aids in tracing the environmental fate of these compounds.
Drug Metabolism and Pharmacokinetics
Lastly, it is used in drug metabolism and pharmacokinetics (DMPK) studies to understand how nitrosamines are metabolized in the body and their kinetics . This is crucial for drug safety and efficacy evaluations.
Mechanism of Action
Target of Action
Nitrosobis(2-hydroxyethyl)amine-d8, also known as N-Nitrosobis(2-hydroxyethyl)-d8-amine, is a deuterated analog of Nitrosobis(2-hydroxyethyl)amine (NOC-9), a potent nitric oxide (NO) donor . The primary target of this compound is the nitric oxide signaling pathway. Nitric oxide is a small molecule that plays a critical role in various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .
Mode of Action
The compound interacts with its targets by releasing nitric oxide in a concentration-dependent manner . This interaction leads to the activation of the nitric oxide signaling pathway, which can result in various physiological effects such as vasodilation and neurotransmission .
Biochemical Pathways
The affected pathway is the nitric oxide signaling pathway. Nitric oxide, released by Nitrosobis(2-hydroxyethyl)amine-d8, acts as a signaling molecule in various physiological processes. The downstream effects of this pathway can include vasodilation, neurotransmission, immune response, and inflammation .
Pharmacokinetics
It is mentioned that the compound is chemically identical to noc-9 but with eight deuterium atoms replacing eight hydrogen atoms . This modification makes it useful in mass spectrometry-based studies to differentiate between the labeled and unlabeled forms of NOC-9 and to determine the pharmacokinetics and metabolism of NOC-9 in vivo .
Result of Action
The molecular and cellular effects of Nitrosobis(2-hydroxyethyl)amine-d8’s action are primarily due to its role as a nitric oxide donor. By releasing nitric oxide, it can influence various physiological and pathological processes such as vasodilation, neurotransmission, immune response, and inflammation .
Action Environment
It is known that the compound is a hazardous compound , suggesting that its handling and storage conditions could potentially influence its stability and efficacy.
properties
IUPAC Name |
N,N-bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)nitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCDLVPYFMHRQZ-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C([2H])([2H])C([2H])([2H])O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676072 | |
Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1173019-53-8 | |
Record name | N,N-Bis[2-hydroxy(~2~H_4_)ethyl]nitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2â??-(Nitrosoimino)bisethanol-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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